N-{2-[(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3-benzothiazol-6-yl}benzamide is a synthetic organic compound belonging to the class of benzamides. It is characterized by a benzothiazole core structure substituted with a benzamide group at position 6 and a 2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio side chain at position 2. This compound has been investigated in the context of scientific research due to its potential biological activities, particularly as a histone deacetylase inhibitor [].
The synthesis of N-{2-[(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3-benzothiazol-6-yl}benzamide has been described in the scientific literature []. The synthetic route involves multiple steps starting from commercially available starting materials. Key steps include the formation of the benzothiazole core, introduction of the benzamide group, and attachment of the 2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio side chain. Detailed information on specific reagents, reaction conditions, and yields can be found in the original publication [].
The molecular structure of N-{2-[(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3-benzothiazol-6-yl}benzamide can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) []. These techniques provide information on the connectivity of atoms, functional groups present, and molecular weight of the compound. Structural data obtained from these analyses can be used to confirm the identity and purity of the synthesized compound.
N-{2-[(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3-benzothiazol-6-yl}benzamide has been investigated as a potential histone deacetylase inhibitor []. Histone deacetylases (HDACs) are enzymes that regulate gene expression by removing acetyl groups from histone proteins. Inhibition of HDACs can lead to altered gene expression and potentially therapeutic effects. The exact mechanism by which N-{2-[(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3-benzothiazol-6-yl}benzamide inhibits HDACs and its specific effects on gene expression require further investigation.
N-{2-[(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3-benzothiazol-6-yl}benzamide has been primarily studied in the context of its potential as a histone deacetylase inhibitor []. HDAC inhibitors have shown promise in various therapeutic areas, including cancer and inflammatory diseases. The potential applications of N-{2-[(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-1,3-benzothiazol-6-yl}benzamide in these areas are currently under investigation.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8